molecular formula C10H10F3NO B13055992 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone

Cat. No.: B13055992
M. Wt: 217.19 g/mol
InChI Key: MOWCYOYFYJMJBW-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group and a trifluoromethyl-substituted phenyl ring attached to an acetone backbone

Preparation Methods

The synthesis of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a suitable reducing agent to form the corresponding amino alcohol. This intermediate is then subjected to oxidation to yield the desired acetone derivative .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

MOWCYOYFYJMJBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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